Home > Products > Screening Compounds P141333 > methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate
methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate -

methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate

Catalog Number: EVT-3944397
CAS Number:
Molecular Formula: C21H28N2O4
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3,S,β,S)-1,2,3,4-Tetrahydro-β-[[1-[1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl]-4-piperidinyl]methyl]-3-quinolinepropanoic acid (JNJ-26076713)

Compound Description: (3,S,β,S)-1,2,3,4-Tetrahydro-β-[[1-[1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl]-4-piperidinyl]methyl]-3-quinolinepropanoic acid, also known as JNJ-26076713, is a potent, orally bioavailable, nonpeptide αV integrin antagonist. [] It exhibits strong inhibitory activity against αVβ3 and αVβ5 integrins, binding to vitronectin in the low nanomolar range. [] JNJ-26076713 demonstrates excellent selectivity over integrins αIIbβ3 and α5β1 and effectively prevents adhesion to human, rat, and mouse endothelial cells. [] Moreover, it blocks cell migration induced by various factors like vascular endothelial growth factor, fibroblast growth factor (FGF), and serum. [] JNJ-26076713 also inhibits angiogenesis induced by FGF in the chick chorioallantoic membrane model. [] Notably, it is the first reported αV antagonist to inhibit retinal neovascularization in an oxygen-induced model of retinopathy of prematurity after oral administration. [] In diabetic rats, orally administered JNJ-26076713 significantly inhibits retinal vascular permeability, a crucial early event in diabetic macular edema and age-related macular degeneration (AMD). []

N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2)

Compound Description: N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4- (methylamino) benzamide, also known as YM-09151-2, is a new potent neuroleptic agent. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride, known as 873140, is a potent noncompetitive allosteric antagonist of the CCR5 receptor. [] It possesses significant antiviral activity against HIV-1. [] 873140 effectively blocks the binding of chemokines 125I-MIP-1α (also known as 125I-CCL3, 125I-LD78) and 125I-RANTES (125I-CCL5) to the CCR5 receptor. [] Additionally, it inhibits the calcium response effects triggered by CCL5 (RANTES) activation of CCR5. [] The antagonism of CCR5 by 873140 is saturable and probe-dependent, aligning with an allosteric mechanism of action. [] Importantly, 873140 exhibits extremely persistent blockade of CCR5, with a rate constant for reversal of <0.004 h-1 (t1/2 > 136 h). []

[4R,5S,6S]-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid monosodium salt (ertapenem sodium)

Compound Description: [4R,5S,6S]-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid monosodium salt, also known as ertapenem sodium, is a new carbapenem antibiotic. []

1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670)

Compound Description: 1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine, known as JNJ 10329670, is a selective, orally available, high-affinity cathepsin S inhibitor. [] It exhibits high potency (Ki of ∼30 nM) and is a nonpeptidic, noncovalent inhibitor of human cathepsin S. [] Notably, JNJ 10329670 displays much lower activity against the mouse, dog, monkey, and bovine enzymes, highlighting its species specificity. [] It shows inactivity against other proteases, including the closely related cathepsins L, F, and K, emphasizing its selectivity for cathepsin S. [] This selectivity makes JNJ 10329670 a valuable tool for investigating the role of cathepsin S in human systems. [] Treatment of human B cell lines and primary human dendritic cells with JNJ 10329670 leads to the accumulation of the p10 fragment of the invariant chain (IC50 of ∼1 μM). [] Conversely, inhibition of invariant chain proteolysis is less effective in a human monocytic cell line, suggesting the involvement of other enzymes in invariant chain degradation in this cell type. [] JNJ 10329670 effectively blocks invariant chain proteolysis in vivo when tested in immunocompromised mice injected with human peripheral blood mononuclear cells (PBMCs). [] Additionally, it inhibits the presentation of tetanus toxoid and giant ragweed by human PBMCs. [] These properties make JNJ 10329670 a potential candidate for immunosuppressive therapy in allergies and autoimmune diseases. []

Properties

Product Name

methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate

IUPAC Name

methyl 2-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]benzoate

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C21H28N2O4/c1-27-21(26)18-9-3-2-8-17(18)20(25)23-14-6-7-16(15-23)10-11-19(24)22-12-4-5-13-22/h2-3,8-9,16H,4-7,10-15H2,1H3

InChI Key

JIKGIEUZYZHXMH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)CCC(=O)N3CCCC3

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)CCC(=O)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.